

Application Note: Determination of (-)-Mandelic Acid in Urine by HPLC-UV

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Compound of Interest		
Compound Name:	(-)-Mandelic acid	
Cat. No.:	B1675949	Get Quote

Introduction

Mandelic acid (MA) is a key biological marker for exposure to styrene and ethylbenzene. The analysis of its specific enantiomers, such as **(-)-Mandelic acid**, is crucial for toxicological and metabolic studies. This application note provides a detailed high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantitative determination of **(-)-Mandelic acid** in human urine. The described protocol offers a selective and sensitive approach suitable for clinical and research laboratories.

Principle

This method involves the extraction of **(-)-Mandelic acid** from a urine matrix, followed by chiral separation and quantification using a reversed-phase HPLC system with a UV detector. The sample preparation utilizes microextraction by packed sorbent (MEPS), a rapid and efficient technique for analyte enrichment and interference removal. Chiral resolution is achieved using a specialized chiral stationary phase column, allowing for the specific measurement of the (-)-enantiomer.

Experimental Protocols

Sample Preparation: Microextraction by Packed Sorbent (MEPS)



This protocol is adapted from a method utilizing molecularly imprinted polymers (MIPs) for selective extraction.[1][2]

- a. Materials:
- Urine sample
- Methanol (HPLC grade)
- Acetic acid (glacial)
- Deionized water
- MEPS syringe with a MIP sorbent selective for mandelic acid
- b. Procedure:
- Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.[3]
- Adjust the pH of the urine sample to the optimal level for MIP binding (as determined by validation, typically acidic).
- Conditioning the MEPS sorbent: Draw and discard 200 μ L of methanol, followed by 200 μ L of deionized water through the MEPS cartridge.
- Sample Loading: Draw 500 μL of the pre-treated urine sample into the MEPS syringe.
- Washing: Discard the sample and wash the sorbent with 200 μ L of a solution of deionized water and methanol to remove interferences. The exact ratio should be optimized.
- Elution: Elute the retained **(-)-Mandelic acid** by drawing 100 μL of a methanol and acetic acid mixture (e.g., 9:1 v/v) into the syringe.
- The eluate is now ready for injection into the HPLC system.

HPLC-UV Analysis

The following HPLC parameters are a composite based on typical chiral separation methods for mandelic acid and its derivatives.[4][5]



- a. Instrumentation:
- HPLC system with an isocratic pump
- UV/VIS detector
- Chiral stationary phase column (e.g., CHIRALPAK® IC or a custom-packed MIP column)[2]
 [4]
- Data acquisition and processing software
- b. Chromatographic Conditions:
- Column: Chiral stationary phase, e.g., CHIRALPAK® IC (250 mm x 4.6 mm, 5 μm)[4]
- Mobile Phase: A mixture of n-hexane, a polar modifier (isopropanol or ethanol), and an acidic additive (e.g., 0.1% Trifluoroacetic acid - TFA). The exact ratio needs to be optimized for baseline separation of the enantiomers. For example, n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 25 °C
- UV Detection Wavelength: 230 nm[4]

Quantitative Data Summary

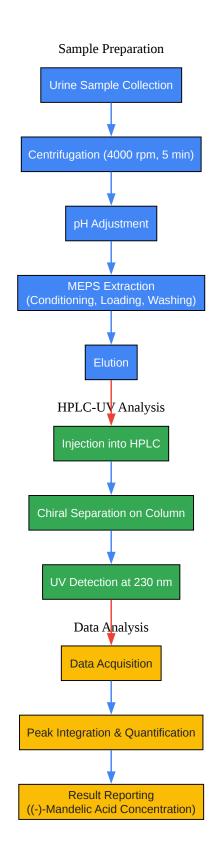
The following table summarizes typical validation parameters for HPLC-UV methods for mandelic acid determination in urine. Note that these values can vary depending on the specific instrumentation and laboratory conditions.



Parameter	Typical Value	Reference
Linearity Range	0.2 - 20 μg/mL	[1]
Correlation Coefficient (R²)	> 0.999	[1]
Limit of Detection (LOD)	0.06 μg/mL	[1]
Limit of Quantification (LOQ)	0.2 μg/mL	[1]
Intra-day Precision (%RSD)	3.6 - 4.7%	[1]
Inter-day Precision (%RSD)	3.8 - 5.1%	[1]
Accuracy	-8.4 to -11.1%	[1]
Extraction Recovery	> 88.8%	[1]

Experimental Workflow Diagram





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Caption: Workflow for (-)-Mandelic Acid Determination in Urine.



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